REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[OH:14])=[O:3].[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:22]=[C:23]([O:27][CH3:28])[C:24]=1[O:25][CH3:26])[CH:20]=O.N1CCCCC1.N1C=CC=CC=1>C(O)C>[CH3:28][O:27][C:23]1[CH:22]=[C:19]([CH:20]2[CH2:1][C:2](=[O:3])[C:4]3[C:5](=[C:6]4[CH:7]=[CH:8][CH:9]=[CH:10][C:11]4=[CH:12][CH:13]=3)[O:14]2)[CH:18]=[C:17]([O:16][CH3:15])[C:24]=1[O:25][CH3:26]
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C2=CC=CC=C2C=C1)O
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Name
|
|
Quantity
|
17.66 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=O)C=C(C1OC)OC
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
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45 mL
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the dark solution was refluxed for 18 h
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Duration
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18 h
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Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
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Type
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DISSOLUTION
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Details
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the dark residue was dissolved in methylene chloride (600 mL)
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Type
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WASH
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Details
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The solution was washed with 2×300 mL of water and 2×300 mL brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous MgSO4 after which it
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Type
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FILTRATION
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Details
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was filtered
|
Type
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CUSTOM
|
Details
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evaporated
|
Type
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CUSTOM
|
Details
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to afford 60 g of crude material
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Type
|
CUSTOM
|
Details
|
This was purified via flash chromatography
|
Type
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WASH
|
Details
|
eluting with methylene chloride (1 L)
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Type
|
CUSTOM
|
Details
|
to obtain fractions
|
Type
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ADDITION
|
Details
|
containing pure product
|
Type
|
CUSTOM
|
Details
|
These were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C1OC2=C3C(=CC=C2C(C1)=O)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |